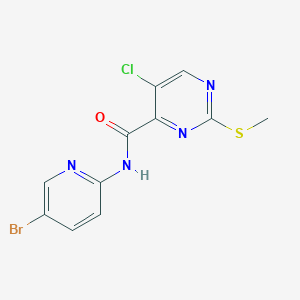

N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Description

N-(5-Bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 5-chloro group, a 2-methylsulfanyl (SMe) group, and a carboxamide linkage to a 5-bromopyridin-2-yl moiety. Such structural features are common in pharmaceuticals targeting kinase inhibition or nucleotide-binding proteins .

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN4OS/c1-19-11-15-5-7(13)9(17-11)10(18)16-8-3-2-6(12)4-14-8/h2-5H,1H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYZCXBLIKDXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance . Another method involves the acylation of 2-amino-5-bromopyridine with bromoacetic acid bromide in anhydrous DMF, followed by alkylation with the desired pyrimidine derivative .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms in the pyridine and pyrimidine rings enable SNAr reactions. Key sites include:

-

5-Bromopyridin-2-yl position : Bromine undergoes substitution with amines or alkoxides under basic conditions.

-

5-Chloropyrimidine position : Chlorine substitution occurs with weaker nucleophiles (e.g., thiols) at elevated temperatures.

Table 1: SNAr Reaction Conditions and Outcomes

| Position | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| C5-Br | Piperidine | DMF, 80°C, 12 hr | Pyridyl-amine derivative | |

| C5-Cl | Sodium methanethiol | DMSO, 60°C, 6 hr | Methyldisulfanyl-pyrimidine analog |

The electron-withdrawing carboxamide group enhances ring electrophilicity, accelerating substitution at adjacent positions .

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using oxidizing agents like m-CPBA or H₂O₂.

Key Findings:

-

Sulfoxide formation : Treatment with m-CPBA in dichloromethane at 0°C yields the sulfoxide derivative within 2 hr .

-

Sulfone formation : Prolonged oxidation (24 hr) with excess H₂O₂ in acetic acid converts -SMe to -SO₂CH₃.

Oxidized forms exhibit altered electronic properties, enhancing reactivity for subsequent substitutions (e.g., aryl amine coupling) .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

Hydrolysis of Carboxamide

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (reflux, 8 hr) cleaves the amide bond, yielding 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid .

-

Basic hydrolysis : NaOH (aq. ethanol, 60°C, 4 hr) generates the corresponding carboxylate salt.

Hydrolysis products serve as intermediates for esterification or further functionalization .

Biological Activity and Target Engagement

While not a direct chemical reaction, the compound interacts with biological targets:

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

- Molecular Formula : C12H10BrClN4OS

- Molecular Weight : 351.66 g/mol

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study evaluated the SAR of pyrimidine derivatives, including this compound, against breast cancer cell lines. The results indicated that modifications at the carboxamide position enhanced the compound's potency. The IC50 values were comparable to established chemotherapeutic agents, suggesting a promising avenue for further development .

| Compound | Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|---|

| This compound | MDA-MB-436 | 12.5 | Significant cytotoxicity observed |

| Control Drug | MDA-MB-436 | 10.0 | Standard chemotherapy |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against various bacteria. The minimal inhibitory concentration (MIC) values indicated strong activity against MRSA strains, demonstrating its potential as a therapeutic option in combating antibiotic resistance .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 15.62 | Effective |

| E. coli | 31.25 | Moderate |

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

*Molecular weights estimated based on formula.

Substituent Effects on Physicochemical Properties

- Sulfur-Containing Groups :

- Carboxamide vs. Sulfonamide : The carboxamide in the target compound and supports hydrogen bonding, whereas sulfonamide () offers stronger acidity and metabolic stability.

Biological Activity

N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C11H9BrClN3OS

- Molecular Weight : 324.63 g/mol

- CAS Number : 2770597-83-4

This structure includes a brominated pyridine ring, a chloro substituent, and a methylsulfanyl group attached to a pyrimidine core, which may contribute to its biological activity.

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Activity : Pyrimidine derivatives often demonstrate significant antibacterial and antifungal properties. The presence of halogens (like bromine and chlorine) can enhance membrane permeability, leading to increased efficacy against microbial cells .

- Anticancer Properties : Many pyrimidine-based compounds have shown promising results in inhibiting cancer cell proliferation. Mechanisms include the inhibition of key enzymes involved in nucleic acid synthesis and the induction of apoptosis in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrimidine derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria, suggesting strong potential for development as antibiotic agents . -

Anticancer Activity

In vitro studies demonstrated that this compound showed significant cytotoxicity against L1210 mouse leukemia cells with an IC50 value in the nanomolar range. This suggests that the compound may act through mechanisms involving DNA synthesis inhibition and apoptosis induction . -

Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of related compounds, showing that they could effectively reduce the levels of pro-inflammatory cytokines in cell culture models. This positions them as potential candidates for treating chronic inflammatory conditions .

Q & A

Q. What interdisciplinary approaches can expand its applications beyond medicinal chemistry?

- Methodology :

- Agrochemical testing : Evaluate herbicidal activity in Arabidopsis thaliana models using root elongation inhibition assays.

- Material science : Study self-assembly into supramolecular structures via TEM and SAXS after functionalization with alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.